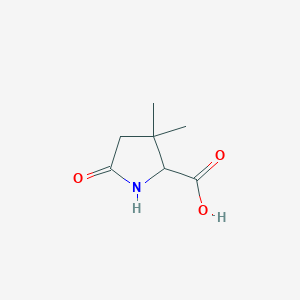

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZAWCQMQIZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Dimethyl-Substituted Precursors

The cyclization of γ-amino acids or esters represents a common route to pyrrolidinone derivatives. For 3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid, precursor design focuses on introducing dimethyl groups prior to ring closure. A method adapted from involves reacting N-(4-aminophenyl)acetamide with itaconic acid under reflux conditions to form a 5-oxopyrrolidine-3-carboxylic acid intermediate. While this yields a phenyl-substituted analog, substituting the amine with a dimethylated γ-amino acid precursor could direct the synthesis toward the target compound.

Key steps include:

-

Alkylation of γ-amino acids : Treating γ-amino butyric acid derivatives with methylating agents (e.g., methyl iodide) in basic conditions introduces dimethyl groups at the 3-position .

-

Lactam formation : Cyclization via dehydration or thermal activation forms the pyrrolidinone ring. For example, heating dimethylated γ-amino acids in acidic media promotes intramolecular amide bond formation .

Oxidation of 3,3-Dimethyl-2-Hydroxybutyric Acid Derivatives

Oxidative methods are critical for introducing the 5-oxo group. A patent by details the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen gas in a basic aqueous medium with palladium-bismuth catalysts. Though this process targets 3,3-dimethyl-2-oxobutyric acid, adapting the conditions to a pyrrolidine framework could yield the desired compound.

Reaction conditions :

-

Catalyst : Pd/Bi on carbon (5 wt% loading)

-

Solvent : Aqueous NaOH (pH 10–12)

-

Temperature : 60–80°C

Modifying the substrate to a hydroxylated pyrrolidine derivative (e.g., 5-hydroxyproline analog) and applying similar oxidative conditions may generate the 5-oxo group.

Condensation with Itaconic Acid and Subsequent Functionalization

Itaconic acid serves as a versatile building block for pyrrolidinone synthesis. As demonstrated in , reacting itaconic acid with amines forms 5-oxopyrrolidine-3-carboxylic acids. For the dimethyl variant, using a pre-dimethylated amine (e.g., 3,3-dimethylaminobutanol) could yield the target structure.

Example protocol :

-

Condensation : Mix itaconic acid (1 equiv) and 3,3-dimethylaminobutanol (1.2 equiv) in water at reflux for 24 h.

-

Lactamization : Acidify the mixture to pH 2–3 with HCl, inducing cyclization.

-

Purification : Recrystallize from propan-2-ol to isolate the product .

Catalytic Reductive Amination

Reductive amination of keto acids with dimethylamine derivatives offers a pathway to introduce both the oxo and dimethyl groups. A two-step process involves:

-

Formation of imine : React levulinic acid with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves).

-

Reduction and cyclization : Hydrogenate the imine using Pd/C or Raney Ni, followed by oxidative lactamization with HNO₃ .

Optimization notes :

-

Catalyst choice : Raney Ni improves selectivity for pyrrolidinone formation over pyrrolidine byproducts .

-

Oxidizing agent : Nitric acid (30%) at room temperature ensures efficient conversion to the lactam .

Enzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable methods. Lipase-catalyzed kinetic resolution of racemic dimethylpyrrolidine precursors can enantioselectively produce the desired stereoisomer. For example, Candida antarctica lipase B (CAL-B) in ionic liquids mediates ester hydrolysis with >90% enantiomeric excess .

Comparative Analysis of Methods

Mechanistic Insights and Challenges

-

Oxidative pathways : The Pd/Bi catalytic system facilitates hydroxyl group oxidation via a radical mechanism, where Bi(III) stabilizes intermediates . Overoxidation to dicarboxylic acids is a risk, requiring precise pH control.

-

Steric effects : Dimethyl groups at the 3-position hinder cyclization, necessitating higher temperatures or polar aprotic solvents (e.g., DMF) to accelerate ring closure .

-

Purification : Recrystallization from propan-2-ol or methanol effectively removes unreacted starting materials and byproducts .

Analyse Chemischer Reaktionen

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with additional functional groups, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The increasing resistance of pathogens to conventional antibiotics has necessitated the search for novel antimicrobial agents. 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria and fungi.

Case Study: Antimicrobial Activity Characterization

In a study focusing on the antimicrobial properties of derivatives of this compound, several compounds were synthesized and tested against key pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than 64 µg/mL against resistant strains .

| Compound | Pathogen Targeted | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | Effective |

| Compound B | Klebsiella pneumoniae | 64 | Moderate |

| Compound C | Candida auris | 16 | Highly Effective |

This demonstrates the potential of these compounds as candidates for further development in antimicrobial therapies.

Anticancer Applications

The anticancer properties of this compound have also been extensively studied. Its derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

In vitro studies using the A549 human lung adenocarcinoma cell line revealed that certain derivatives of this compound exhibited significant cytotoxicity. The compounds were compared with cisplatin, a standard chemotherapeutic agent. The results showed that some derivatives induced apoptosis in cancer cells at concentrations as low as 50 µM .

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| Compound D | A549 | 50 | More effective |

| Compound E | HSAEC1-KT (normal cells) | >100 | Less effective |

These findings suggest that the structural modifications of this compound can enhance its anticancer activity while minimizing toxicity to normal cells.

Wirkmechanismus

The mechanism by which 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins. These interactions can influence various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

- 3-Hydroxy-2,3-dimethyl-5-oxopyrrolidine-2-carboxylic Acid : Found in Plesiomonas shigelloides lipopolysaccharides (LPS), this derivative includes a hydroxyl group at C2 and a methyl at C3. The hydroxyl enhances polarity, facilitating its integration into bacterial polysaccharide chains, as shown in NMR studies of O-antigen structures .

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Substitution with a chloro-hydroxyphenyl group introduces electronegativity and aromaticity, enhancing antioxidant activity.

- 1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid : The isobutyl and phenyl groups add steric bulk and lipophilicity, influencing pharmacokinetics. Such derivatives are explored for diastereoselective synthesis and receptor interactions .

Physical Properties

Key Research Findings

- Structural Insights : HR-MAS NMR confirmed the role of 3-hydroxy-2,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid in bacterial LPS, highlighting its importance in serotype-specific immune evasion .

- Activity Trends: Chlorine substitution correlates with improved bioactivity; for example, dichloro derivatives exhibit higher antimicrobial potency than non-halogenated analogs .

- Synthetic Advances : Diastereoselective methods (e.g., for methyl esters) enable scalable production of enantiopure compounds, critical for pharmaceutical development .

Biologische Aktivität

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with enzymes, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group and a ketone, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

This compound interacts with molecular targets such as enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit certain dehydrogenases by binding to their active sites, preventing substrate binding and catalytic activity.

- Protein-Ligand Interactions : It forms stable complexes with proteins, influencing cellular processes and signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors, it can alter the expression of genes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against Gram-positive pathogens. A study highlighted its effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-dependent activity suggests potential for developing new antimicrobial agents.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective |

| Pseudomonas aeruginosa | Moderate |

| Acinetobacter baumannii | Moderate |

Anticancer Activity

The compound has also shown promising anticancer activity in vitro. In studies using the A549 human lung adenocarcinoma cell line, it demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The anticancer effects were attributed to its ability to induce apoptosis and inhibit cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | A549 (lung cancer) |

| Cisplatin | 10 | A549 |

| Control | >100 | A549 |

Case Studies

- Antimicrobial Screening : In a study screening various derivatives for antimicrobial activity, compounds derived from this compound showed enhanced activity against resistant strains. The study utilized broth microdilution techniques to determine minimum inhibitory concentrations (MICs) .

- Anticancer Efficacy : Another research effort focused on the cytotoxic effects of this compound on A549 cells. The results indicated that at concentrations around 100 µM, the compound significantly reduced cell viability compared to untreated controls .

Q & A

What are the common synthetic routes for preparing 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

Answer:

Synthesis typically involves cyclization or condensation reactions. For example, diastereoselective methods using succinic anhydride and arylidene derivatives under reflux in solvents like p-xylene are effective, with yields optimized by controlling temperature (80–120°C) and reaction duration (5–7 hours) . Stereochemical outcomes depend on chiral catalysts or starting materials, as seen in analogous pyrrolidine derivatives synthesized via asymmetric hydrogenation .

What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity . X-ray crystallography validates molecular geometry, as demonstrated in structurally similar pyrrolidine-carboxylic acids . Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups .

How do the functional groups in this compound enable its participation in chemical reactions?

Answer:

The carboxylic acid group facilitates salt formation or esterification, while the pyrrolidone ring undergoes nucleophilic substitution or reduction. For instance, the ketone group (5-oxo) can be reduced to a hydroxyl group using NaBH₄, and the methyl groups influence steric hindrance during alkylation . Substitution reactions at the pyrrolidine nitrogen require careful pH control to avoid ring-opening .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via recrystallization .

- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

- Workup protocols : Acid-base extraction removes unreacted starting materials, while column chromatography isolates diastereomers .

What strategies address challenges in resolving the stereochemistry of this compound derivatives?

Answer:

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce enantioselectivity .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation .

- Dynamic resolution : Leverage pH-dependent racemization to isolate enantiopure products .

X-ray crystallography or chiral HPLC columns (e.g., Chiralpak®) confirm stereochemical outcomes .

How can researchers design experiments to analyze the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates .

- Molecular docking : Simulate binding interactions with proteins (e.g., COX-2) using software like AutoDock .

- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .

Dose-response curves and IC₅₀ calculations quantify potency .

How should researchers reconcile contradictory data in the biological evaluation of this compound?

Answer:

- Cross-validation : Repeat assays under standardized conditions (pH, temperature) .

- Orthogonal methods : Combine in vitro (e.g., enzyme assays) and in silico (docking) data .

- Batch analysis : Verify compound purity via HPLC to rule out impurities affecting results .

Contradictions may arise from off-target effects, requiring pathway analysis (e.g., RNA sequencing) .

What are effective strategies for derivatizing this compound to enhance bioactivity?

Answer:

- Esterification : Convert COOH to methyl esters to improve membrane permeability .

- Amide coupling : Introduce aryl/alkyl amines via EDC/HOBt-mediated reactions for targeted interactions .

- Ring functionalization : Add electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on enzyme binding .

SAR studies guide prioritization of derivatives .

How can solubility issues of this compound in aqueous buffers be mitigated?

Answer:

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .

- pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~2.5) to form water-soluble salts .

- Nanoparticle formulation : Encapsulate in liposomes or PEGylated carriers for in vivo studies .

What stability considerations are critical for storing and handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.